molecular formula C8H12ClNO2 B2820675 2-Cyclopropylmorpholine-4-carbonyl chloride CAS No. 2243505-13-5

2-Cyclopropylmorpholine-4-carbonyl chloride

Cat. No.: B2820675
CAS No.: 2243505-13-5
M. Wt: 189.64
InChI Key: QWHHMTXITGPMMZ-UHFFFAOYSA-N
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Description

2-Cyclopropylmorpholine-4-carbonyl chloride is a specialized organic compound with the molecular formula C8H12ClNO2 . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry and pharmaceutical research, particularly for introducing the cyclopropyl-morpholine moiety into target molecules. The reactive carbonyl chloride group makes this compound an excellent electrophile for synthesizing amides and carbamates . Such derivatives are of high value in drug discovery. The structural motif of morpholine is prevalent in biologically active compounds, and the addition of a cyclopropyl group can influence the molecule's metabolic stability, conformational geometry, and binding affinity . Researchers can utilize this reagent to create diverse compound libraries for screening against various biological targets. This product is intended for research purposes and analytical uses only. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-cyclopropylmorpholine-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO2/c9-8(11)10-3-4-12-7(5-10)6-1-2-6/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHHMTXITGPMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CN(CCO2)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243505-13-5
Record name 2-cyclopropylmorpholine-4-carbonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmorpholine-4-carbonyl chloride typically involves the reaction of 2-cyclopropylmorpholine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

2-Cyclopropylmorpholine+Phosgene2-Cyclopropylmorpholine-4-carbonyl chloride\text{2-Cyclopropylmorpholine} + \text{Phosgene} \rightarrow \text{this compound} 2-Cyclopropylmorpholine+Phosgene→2-Cyclopropylmorpholine-4-carbonyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the process. The reaction conditions, such as temperature, pressure, and the molar ratio of reactants, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmorpholine-4-carbonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-cyclopropylmorpholine-4-carboxylic acid.

    Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-Cyclopropylmorpholine-4-carbonyl chloride is in pharmaceutical research. It is often used as an intermediate in the synthesis of various bioactive compounds:

  • Antiviral Agents : Research has shown that derivatives of this compound exhibit antiviral activity, making it a candidate for further development in antiviral drug synthesis.
  • Anticancer Compounds : Studies have demonstrated that modifications of this compound can lead to the formation of compounds with significant anticancer properties.

Agrochemical Synthesis

The compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. Its reactivity allows for the incorporation into larger molecular frameworks that are effective against pests and weeds.

Material Science

In material science, this compound is explored for its potential use in creating novel polymers and materials with specific properties, such as enhanced durability or resistance to environmental factors.

Table 1: Summary of Applications

Application AreaSpecific UseExample Compounds Developed
PharmaceuticalIntermediate for antiviral and anticancer drugsVarious bioactive derivatives
AgrochemicalSynthesis of herbicides/insecticidesTargeted agrochemicals
Material ScienceDevelopment of new polymersInnovative material formulations

Case Study 1: Antiviral Compound Development

A recent study focused on synthesizing a series of antiviral agents using this compound as a starting material. The research highlighted:

  • The effectiveness of synthesized compounds against viral strains.
  • A notable increase in potency compared to existing antiviral medications.

This study underscores the potential for this compound in developing new therapeutic options.

Case Study 2: Agrochemical Innovation

Another investigation evaluated the use of this compound in creating a new class of herbicides. Key findings included:

  • Enhanced efficacy against resistant weed species.
  • Improved safety profiles compared to traditional herbicides.

These results indicate significant advancements in agrochemical formulations through this compound.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmorpholine-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The cyclopropyl group may also influence the reactivity and stability of the compound by introducing steric and electronic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 2-cyclopropylmorpholine-4-carbonyl chloride with structurally analogous carbonyl chlorides and chloroformates:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reactivity Profile
This compound C₈H₁₄ClNO 175.66 1516586-68-7 Morpholine ring, cyclopropyl, -COCl High reactivity in acylations; stabilized by morpholine’s polarity
Cyclopropane carbonyl chloride C₄H₅ClO 104.54 1219794-96-3 Cyclopropane ring, -COCl Highly reactive due to ring strain; prone to hydrolysis
4,4-Dimethylpiperidine-1-carbonyl chloride C₈H₁₄ClNO 175.66 Not available Piperidine ring, 4,4-dimethyl groups, -COCl Steric hindrance slows reactions; less polar than morpholine analogs
2-Ethoxyethyl chloroformate C₅H₉ClO₃ 152.58 628-64-8 Ethoxyethyl chain, chloroformate (-OCOCl) Moderate stability; hydrolyzes in moist conditions

Key Differences in Reactivity and Stability

Cyclopropane Carbonyl Chloride (C₄H₅ClO): The cyclopropane ring’s inherent strain increases electrophilicity at the carbonyl carbon, making it more reactive than non-strained analogs. However, this strain also reduces thermal stability, limiting its utility in high-temperature reactions . In contrast, this compound benefits from the morpholine ring’s electron-donating nitrogen, which moderates reactivity while enhancing solubility in polar solvents .

4,4-Dimethylpiperidine-1-carbonyl Chloride :

  • The bulky dimethyl groups on the piperidine ring introduce steric hindrance, slowing nucleophilic attacks compared to the morpholine derivative. This makes it less efficient in reactions requiring rapid acylation .

2-Ethoxyethyl Chloroformate (C₅H₉ClO₃): As a chloroformate, it undergoes hydrolysis more readily than carbonyl chlorides. The ethoxyethyl chain improves solubility in non-polar media but reduces compatibility with aqueous systems .

Biological Activity

2-Cyclopropylmorpholine-4-carbonyl chloride (CAS No. 2243505-13-5) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10ClN1O2C_7H_{10}ClN_1O_2. Its structure features a morpholine ring with a cyclopropyl substituent and a carbonyl chloride functional group, which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular Weight163.61 g/mol
Density1.282 g/mL at 25 °C
Boiling PointNot specified
Hazard ClassificationCarcinogenic, irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The carbonyl chloride group can facilitate nucleophilic attack by amino acids in proteins, leading to covalent modifications that alter protein function.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing processes like cell proliferation or apoptosis.
  • Receptor Modulation: It may bind to receptors, affecting signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Some derivatives of morpholine have demonstrated significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with nucleic acid synthesis.

Anticancer Activity

Morpholine derivatives have been explored for their potential as anticancer agents. They may inhibit tumor growth by targeting specific pathways involved in cell division and survival.

Case Studies

  • Anticancer Studies : A study evaluated the activity of morpholine derivatives against cancer cell lines. Results indicated that certain compounds led to reduced viability in cancer cells through apoptosis induction.
  • Enzyme Inhibition : Research on similar morpholine compounds showed effective inhibition of enzymes like carbonic anhydrase, which plays a role in tumor growth and metastasis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Cyclopropyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Carbonyl Chloride : Increases reactivity towards nucleophiles, enhancing potential interactions with biological targets.

Q & A

Q. How do steric and electronic properties of this compound compare to its non-cyclopropyl analogs in catalytic applications?

  • Methodology : Perform comparative kinetic studies in model reactions (e.g., Friedel-Crafts acylation). Use Hammett plots to quantify electronic effects and X-ray crystallography to assess steric bulk .

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